molecular formula C10H12N2O3 B15307716 Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B15307716
M. Wt: 208.21 g/mol
InChI Key: CZQPDTYLYGMCGP-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps. One common method includes the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using a DBU-catalyzed reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, altering their activity. The pyridine ring may participate in hydrogen bonding or π-π interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 1-(azetidin-3-yl)-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-2-3-9(13)12(6-7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3

InChI Key

CZQPDTYLYGMCGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C2CNC2

Origin of Product

United States

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